molecular formula C15H18N2O3 B3011215 N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide CAS No. 2094351-69-4

N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide

Cat. No.: B3011215
CAS No.: 2094351-69-4
M. Wt: 274.32
InChI Key: BFBGGQUUCJGDDV-UHFFFAOYSA-N
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Description

“N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide” is a derivative of benzomorpholinone . It has been synthesized and biologically evaluated as BET bromodomain inhibitors . The bromodomain and extra-terminal proteins (BETs), in particular BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a benzoxazin ring, which is a type of heterocyclic compound . The benzoxazin ring is fused with a dihydro-2H-1,4 ring . The molecule also contains an ethyl group and a prop-2-enamide group .

Mechanism of Action

The mechanism of action of this compound is related to its ability to inhibit BET bromodomains . BET bromodomains are protein domains that recognize acetylated lysine residues of histones . By inhibiting these domains, the compound can affect the function of proteins in the BET family, such as BRD4 . This can have effects in various biological contexts, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Future Directions

The future directions for research on this compound could involve further optimization of its potency and drug-like properties . Additionally, more research could be done to understand its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-12-15(19)17-11-7-6-10(8-13(11)20-12)9(3)16-14(18)5-2/h5-9,12H,2,4H2,1,3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGGQUUCJGDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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